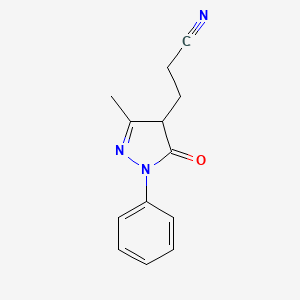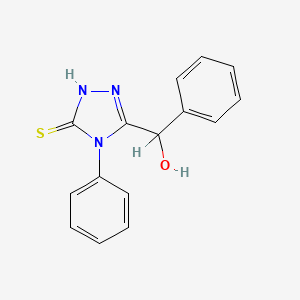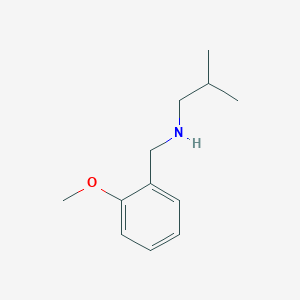
N-(2-Methoxybenzyl)-2-methylpropan-1-amine
Overview
Description
N-(2-Methoxybenzyl)-2-methylpropan-1-amine, also known as 2-Methyl-3-phenyl-2-(2-methoxyphenyl)propan-1-amine, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been found to have various applications in scientific research.
Scientific Research Applications
Toxicokinetics and Analytical Toxicology
A study focused on the toxicokinetics and analytical toxicology of NBOMe derivatives, including N-(2-Methoxybenzyl)-2-methylpropan-1-amine, revealing the importance of understanding drug-drug interactions and elimination routes for forensic and clinical toxicology. The study identified major metabolic pathways and enzymes involved, as well as plasma protein binding and detection in urine using mass spectrometry (Richter et al., 2019).
Analytical Characterization
A study conducted analytical characterization of this compound and related compounds, providing mass spectrometric, infrared, and nuclear magnetic resonance spectroscopic data. This aids in the detection and understanding of these substances in forensic contexts (Westphal et al., 2016).
Ligand Properties in Chemistry
Research on hexadentate N3O3 amine phenol ligands, including derivatives of this compound, highlights their use in studying intrastrand and interstrand hydrogen bonds in polydentate tripodal amine phenols. This is significant for understanding chemical bonding and molecular interactions (Liu et al., 1993).
Receptor Interaction Profiles
A study on the receptor interaction profiles of NBOMe derivatives, including this compound, provides insights into their pharmacological properties. This research is vital for understanding the potential effects and risks associated with these substances (Rickli et al., 2015).
Metabolic Profile Determination
Research determining the metabolic profile of NBOMe compounds, including this compound, using human liver microsomes aids in the understanding of human metabolism and potential effects of these substances. This information is crucial for toxicology and pharmacology (Temporal et al., 2017).
Mechanism of Action
Target of Action
N-(2-Methoxybenzyl)-2-methylpropan-1-amine, also known as 25I-NBOMe, is a potent serotonin 5-HT 2A/2C receptor agonist . These receptors are primarily found in the brain and play a crucial role in the regulation of mood, cognition, and perception .
Mode of Action
25I-NBOMe interacts with its targets, the 5-HT 2A and 5-HT 2C receptors, by binding to them and activating them . This activation leads to a series of intracellular events, including the release of various neurotransmitters such as dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate .
Biochemical Pathways
The activation of 5-HT 2A/2C receptors by 25I-NBOMe affects several biochemical pathways. It influences the release of DA, 5-HT, ACh, and glutamate in various regions of the brain . These neurotransmitters are involved in numerous physiological functions, including mood regulation, memory, and motor control .
Pharmacokinetics
One study suggests that the compound penetrates animal brain tissue in a relatively slow manner . The peak drug concentrations were detected 30 and 60 minutes after the drug application in serum and brain tissue, respectively . The parental compound was still present in the brain 8 hours after administration .
Result of Action
The activation of 5-HT 2A/2C receptors by 25I-NBOMe leads to various molecular and cellular effects. It can induce significant inhibitory effects on motor performance and attenuate sensorimotor gating . Moreover, it has been associated with neurotoxic effects, exhibiting concentration-dependent cytotoxic effects towards differentiated SH-SY5Y cells and primary rat cortical cultures .
Action Environment
The action, efficacy, and stability of 25I-NBOMe can be influenced by various environmental factors. For instance, the lipophilicity of the compound appears to correlate with its cytotoxicity . Furthermore, the presence of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of 2C phenethylamines drugs .
Safety and Hazards
Future Directions
Future research on “N-(2-Methoxybenzyl)-2-methylpropan-1-amine” and similar compounds should focus on further investigation of their mechanism of action, chemical, pharmacological, and toxicological properties . This will help in evaluating their potential harmful effects and in developing strategies for their safe use .
Biochemical Analysis
Biochemical Properties
N-(2-Methoxybenzyl)-2-methylpropan-1-amine has been found to interact with several neurotransmitters in the brain, including dopamine, serotonin, and glutamate . These interactions are believed to be responsible for the compound’s psychoactive effects .
Cellular Effects
It has been observed that the compound can cause changes in neurotransmitter release, which could potentially influence cell function .
Molecular Mechanism
It is known that the compound has a high binding affinity for 5-HT2A/C serotonin receptors . This binding could potentially lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It has been observed that the compound can accumulate in the brain tissue after multiple injections .
Dosage Effects in Animal Models
It has been observed that the compound can cause changes in behavior and neurotransmitter release in rats .
Metabolic Pathways
It is known that the compound can interact with several neurotransmitters, which could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
It has been observed that the compound can easily cross the blood-brain barrier and accumulate in the brain tissue .
Subcellular Localization
Given its ability to cross the blood-brain barrier, it is likely that the compound could be localized to various compartments or organelles within brain cells .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)8-13-9-11-6-4-5-7-12(11)14-3/h4-7,10,13H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFFDNRXIWXMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359378 | |
| Record name | N-(2-METHOXYBENZYL)-2-METHYLPROPAN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-72-3 | |
| Record name | N-(2-METHOXYBENZYL)-2-METHYLPROPAN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


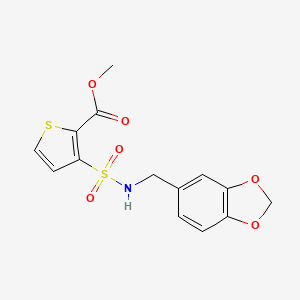


![1-Methyl-4-[(4-nitrobenzyl)sulfonyl]benzene](/img/structure/B3022342.png)

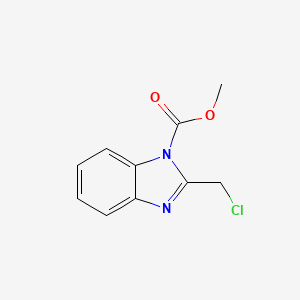


![2-[2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]phenol](/img/structure/B3022352.png)
![1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B3022353.png)
![4-[(2-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B3022355.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3022356.png)
